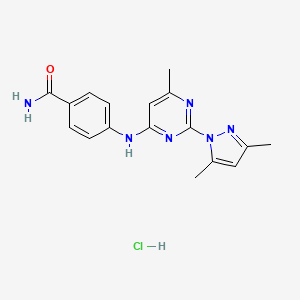

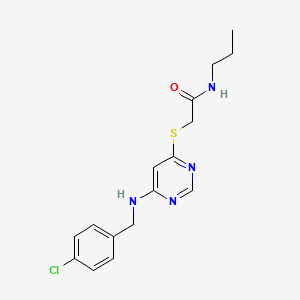

![molecular formula C18H14FN5O B2654879 5-[1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole CAS No. 895093-48-8](/img/structure/B2654879.png)

5-[1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

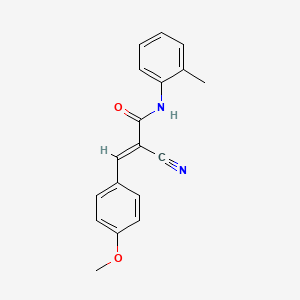

The molecular structure of this compound would be characterized by the presence of a 1,2,3-triazole ring and a 1,2,4-oxadiazole ring, both of which are heterocyclic compounds. The compound also contains a phenyl ring and several methyl groups. The presence of the fluorine atom would also be a significant feature of the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the heterocyclic rings, the phenyl ring, and the fluorine atom could all potentially be involved in various chemical reactions .Applications De Recherche Scientifique

Antimicrobial and Antitubercular Activity

Isoxazole clubbed 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their antimicrobial and antitubercular activities. These compounds showed significant activity against E. coli, P. aeruginosa, S. aureus, and S. pyogenes, with certain compounds active against M. tuberculosis H37Rv. This suggests potential applications in treating bacterial and tuberculosis infections (Ramesh M. Shingare et al., 2018).

Organic Light-Emitting Diodes (OLEDs)

Carbazole-substituted 2-methyl-5-phenyl-1,3,4-oxadiazoles have been compared to their 2,5-diphenyl analogues, showing blue-shifted fluorescence and maintaining singlet-triplet energy separation. These compounds exhibited enhanced performance in OLEDs, suggesting their use in developing efficient, high-performance OLEDs (Matthew W. Cooper et al., 2022).

Liquid Crystalline Properties

Bent-shaped 1,3,4-oxadiazole-based compounds were synthesized and studied for their liquid crystalline properties, displaying enantiotropic nematic and smectic A phases. This indicates potential applications in liquid crystal displays and other technologies requiring controlled liquid crystalline phases (Li-rong Zhu et al., 2009).

Corrosion Inhibition

1,3,4-Oxadiazole derivatives have been assessed for their corrosion inhibition ability towards mild steel in sulphuric acid, demonstrating the formation of a protective layer on the steel surface. These findings suggest applications in industries where corrosion resistance is crucial (P. Ammal et al., 2018).

Anticancer Activity

Novel derivatives of 1,3,4-oxadiazoles containing 5-phenyl thiophene moiety have been synthesized and shown to possess anticancer properties against various cancer cell lines, indicating their potential as therapeutic agents in cancer treatment (V. Adimule et al., 2014).

Orientations Futures

The potential future directions for research on this compound would likely depend on its physical and chemical properties and any biological activity it might have. If it does have biological activity, it could be investigated further as a potential therapeutic agent. Additionally, the synthesis and properties of related compounds could also be explored .

Propriétés

IUPAC Name |

5-[1-(3-fluoro-4-methylphenyl)-5-methyltriazol-4-yl]-3-phenyl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14FN5O/c1-11-8-9-14(10-15(11)19)24-12(2)16(21-23-24)18-20-17(22-25-18)13-6-4-3-5-7-13/h3-10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSDCXBCGWMGCIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=CC=C4)C)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14FN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

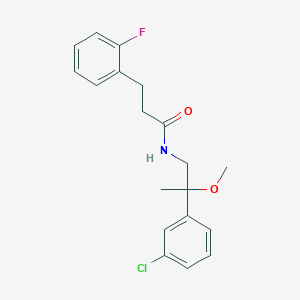

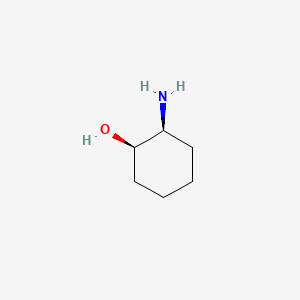

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B2654797.png)

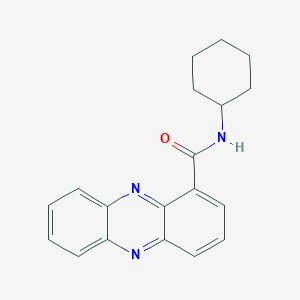

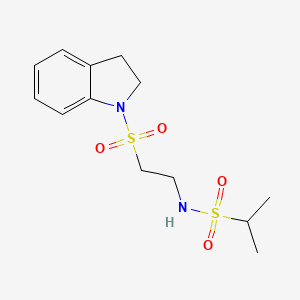

![2-[(4-chlorobenzyl)sulfanyl]-8,9,13b,14-tetrahydro-6H-[1,2,4]triazolo[5'',1'':2',3']pyrimido[4',5':4,5]pyrido[2,1-a]isoquinolin-6-one](/img/structure/B2654801.png)

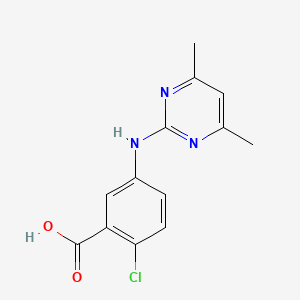

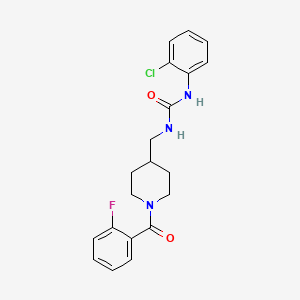

![2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2654811.png)

![1-(biphenyl-4-yl)-2-(1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl)ethanone](/img/structure/B2654813.png)

![methyl 4-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methoxy]benzoate](/img/structure/B2654819.png)